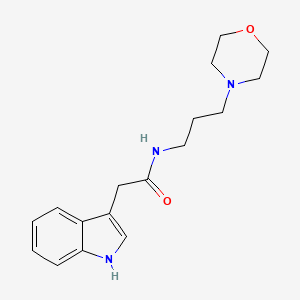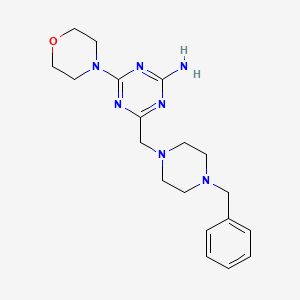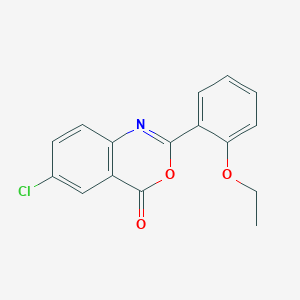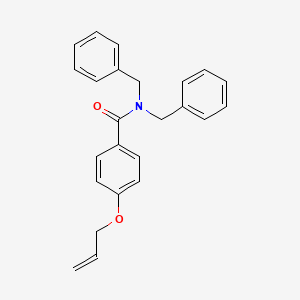![molecular formula C18H21ClN2O3S B4678935 1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B4678935.png)
1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE
Vue d'ensemble
Description
1-[(3-Chlorophenyl)methanesulfonyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a methoxyphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)methanesulfonyl chloride with 1-(4-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Chlorophenyl)methanesulfonyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 1-[(3-Hydroxyphenyl)methanesulfonyl]-4-(4-methoxyphenyl)piperazine.
Reduction: 1-[(3-Phenyl)methanesulfonyl]-4-(4-methoxyphenyl)piperazine.
Substitution: 1-[(3-Aminophenyl)methanesulfonyl]-4-(4-methoxyphenyl)piperazine.
Applications De Recherche Scientifique
1-[(3-Chlorophenyl)methanesulfonyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, including serotonin, dopamine, and adrenergic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and signal transduction pathways, leading to its observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- 1-(2-Chlorophenyl)piperazine
Uniqueness
1-[(3-Chlorophenyl)methanesulfonyl]-4-(4-methoxyphenyl)piperazine is unique due to the presence of both a methanesulfonyl group and a methoxyphenyl group on the piperazine ring. This structural feature imparts distinct physicochemical properties and biological activities to the compound, differentiating it from other piperazine derivatives.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-18-7-5-17(6-8-18)20-9-11-21(12-10-20)25(22,23)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHIKXKWGIKHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trimethoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B4678858.png)

![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4678874.png)

![1-[2-(2,3-dihydro-1H-inden-2-ylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B4678893.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B4678898.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4678903.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4678914.png)
![N-[3-(acetylamino)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4678922.png)


![N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B4678942.png)

